molecular formula C27H30O16 B191750 Luteolin-3',7-di-O-glucoside CAS No. 52187-80-1

Luteolin-3',7-di-O-glucoside

カタログ番号: B191750
CAS番号: 52187-80-1
分子量: 610.5 g/mol
InChIキー: BISZYPSIZGKOFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Luteolin-7,3’-di-O-gflucoside is a glycoside that can be isolated from R. luteolin . It has the molecular formula C27H30O16 . It is known for its significant inhibitory effects on cataracts induced in ovine lenses and the activity of Ureaplasma urealyticum ATCC and clinical strains .


Synthesis Analysis

The synthesis of Luteolin-7,3’-di-O-gflucoside can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid .


Molecular Structure Analysis

The molecular structure of Luteolin-7,3’-di-O-gflucoside is complex, with an average mass of 610.518 Da and a monoisotopic mass of 610.153381 Da . It has 10 defined stereocenters .


Chemical Reactions Analysis

Luteolin-7,3’-di-O-gflucoside has been shown to inhibit the STAT3 pathway, have an antiproliferative action, and possess important antioxidant properties in HUVEC cells . These properties are exerted by the flavone in endothelial through the transcriptional repression of a number of inflammatory cytokines and their receptors, and by the inhibition of ROS generation .


Physical and Chemical Properties Analysis

Luteolin-7,3’-di-O-gflucoside has a density of 1.7±0.1 g/cm3, a boiling point of 998.0±65.0 °C at 760 mmHg, and a flash point of 330.3±27.8 °C . It has 16 H bond acceptors, 10 H bond donors, and 7 freely rotating bonds .

科学的研究の応用

抗糖尿病効果

ルテオリン-3',7-di-O-グルコシドは、その潜在的な抗糖尿病効果について研究されています。 KK-Ayマウスにおける研究では、この化合物が糖尿病にどのように影響するかを探求しており、血糖値と糖尿病関連症状の管理における可能性のある用途を示唆しています .

抗酸化活性

この化合物の抗酸化特性は、他のルテオリングルコシドとの活性を比較した研究で強調されています。 これらの特性は、特にB環の3',4'-ジヒドロキシ基に起因しており、抗酸化システムにおけるその有効性にとって重要である可能性があります .

抗癌の可能性

ルテオリン-3',7-di-O-グルコシドを含むルテオリン誘導体は、抗癌研究で有望な結果を示しています。 それらは、さまざまな癌細胞株に対して抗増殖活性を示し、癌治療戦略における潜在的な使用を暗示しています .

薬物動態と吸収

研究では、ルテオリンとその誘導体、特にそれらが腸のさまざまな部分でどれだけ効率的に吸収されるかを、薬物動態について調査してきました。 この情報は、治療用途のためにこれらの化合物を効果的に送達する方法を理解するために不可欠です .

抗炎症特性

ルテオリン-3',7-di-O-グルコシドは、さまざまな生理システムにおいて抗炎症効果を示しています。 研究では、酸化ストレスと炎症メカニズム、特にin vitroで培養された内皮細胞における酸化ストレスと炎症メカニズムを軽減する能力に焦点を当てています .

作用機序

将来の方向性

Future research could focus on the role of Luteolin-7,3’-di-O-gflucoside as a hexokinase 2 (HEK2) inhibitor, which opens new perspectives in nutritional science, and especially in cancer therapy, where the inhibition of the Warburg effect could be relevant . Another area of interest could be the further exploration of its anti-inflammatory and antioxidant properties .

生化学分析

Biochemical Properties

Luteolin-3’,7-di-O-glucoside interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown that Bacillus cereus A46 cells can biotransform luteolin glycosides in hydrophilic organic solvents, with high activity and stability . In addition, two maize glycosyltransferase genes, ZmUGT84A3 and ZmUGT84A4, have been found to glycosylate luteolin to both luteolin-7-O-glucoside and luteolin-4’,7-di-O-glucoside .

Cellular Effects

Luteolin-3’,7-di-O-glucoside has significant effects on various types of cells and cellular processes. For example, it has been found to significantly inhibit cataract induction in sheep lens . It also inhibits the activity of Ureaplasma urealyticum ATCC and clinical strains .

Molecular Mechanism

The molecular mechanism of action of Luteolin-3’,7-di-O-glucoside involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been suggested that the 3’,4’-dihydroxy arrangement plays a key role in the antioxidant activity of luteolin .

Temporal Effects in Laboratory Settings

The effects of Luteolin-3’,7-di-O-glucoside change over time in laboratory settings. For example, the addition of DMSO greatly promotes the solubility of luteolin and further regulates the formation of the main products from five luteolin glycosides to luteolin 7-O-β-glucoside .

Metabolic Pathways

Luteolin-3’,7-di-O-glucoside is involved in various metabolic pathways. Glycosylation positions were located at the C-7, C-3’ or C4’ hydroxyl groups of flavonoids and C-5 hydroxyl group of anthraquinones .

Transport and Distribution

It is known that glycosylation serves to enhance the solubility and bioactivity of flavonoid aglycones .

特性

IUPAC Name

5-hydroxy-2-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-10-4-12(31)19-13(32)6-14(40-16(19)5-10)9-1-2-11(30)15(3-9)41-27-25(38)23(36)21(34)18(8-29)43-27/h1-6,17-18,20-31,33-38H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISZYPSIZGKOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52187-80-1
Record name 7-(β-D-glucopyranosyloxy)-2-[3-(β-D-glucopyranosyloxy)-4-hydroxyphenyl]-5-hydroxy-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luteolin-3',7-di-O-glucoside
Reactant of Route 2
Luteolin-3',7-di-O-glucoside
Reactant of Route 3
Luteolin-3',7-di-O-glucoside
Reactant of Route 4
Luteolin-3',7-di-O-glucoside
Reactant of Route 5
Luteolin-3',7-di-O-glucoside
Reactant of Route 6
Luteolin-3',7-di-O-glucoside
Customer
Q & A

Q1: What are the primary sources of Luteolin-3',7-di-O-glucoside?

A1: this compound has been identified in several plant species. Studies have reported its presence in Daphne gnidium L. leaves [], Achillea millefolium (yarrow) flowers [], Momordica charantia L. (bitter melon) fruits [], Ficus carica L. (fig) fruit peels [], and Colocasia esculenta (taro) corms [].

Q2: How does the structure of this compound contribute to its potential bioactivity?

A2: While specific mechanisms are still under investigation, research suggests that the presence of C-4', C5 hydroxyl groups, and C2=C3 double bonds in this compound might be crucial for its hypouricemic effect []. This means it could potentially help manage high uric acid levels in the body.

Q3: Has this compound been studied for its potential in treating hyperuricemia?

A3: Yes, a study using a mouse model of potassium oxonate-induced hyperuricemia found that corn silk flavonoids, particularly a fraction rich in this compound, significantly reduced serum uric acid levels []. This effect was linked to the inhibition of xanthine oxidase activity and enhanced uric acid excretion.

Q4: Are there any studies exploring the interaction of this compound with specific enzymes?

A4: Research indicates that this compound doesn't compete with Donepezil, a drug used to treat Alzheimer's disease, for the same binding site on acetylcholinesterase []. This suggests a potential new binding site on the enzyme, opening avenues for drug development.

Q5: How does the concentration of this compound vary within a plant species?

A5: Studies on Achillea millefolium populations from Lithuania revealed significant variation in this compound content in flowers from different locations []. This suggests that environmental factors and genetic variations within the species can influence the compound's accumulation.

Q6: Is there any evidence suggesting a link between this compound and fruit color variation?

A6: Research on fig cultivars "Green Peel" and its color mutant "Purple Peel" revealed a substantial increase in various flavonoids in the mature "Purple Peel", including Luteolin-3′,7-di-O-glucoside []. This indicates a potential role of this compound, along with anthocyanins, in contributing to the distinct coloration of the mutant fig variety.

Q7: Are there any analytical techniques specifically used to identify and quantify this compound?

A7: Several analytical methods have been employed to characterize this compound in various plant extracts. These include High-Performance Liquid Chromatography coupled with Photodiode Array Detection (HPLC-PDA) [], High-Performance Thin Layer Chromatography (HPTLC) [], and Ultra-Performance Liquid Chromatography coupled with Diode Array Detection (UPLC-DAD) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。